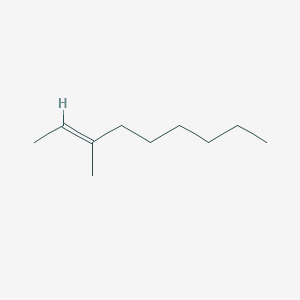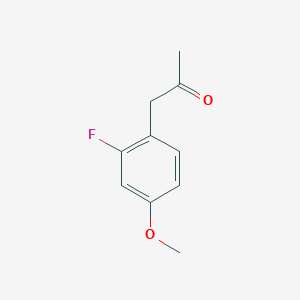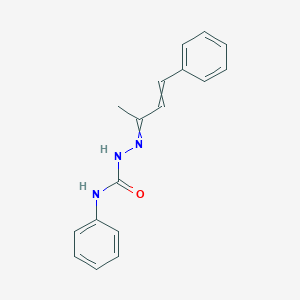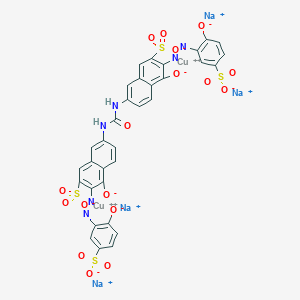
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is a chemical compound that combines the properties of tris(2-hydroxyethyl)ammonium and 2-(2,4,5-trichlorophenoxy)propionate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of tris(2-hydroxyethyl)amine with 2-(2,4,5-trichlorophenoxy)propionic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tris(2-hydroxyethyl)amine+2-(2,4,5-trichlorophenoxy)propionic acid→Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cell membranes and metabolic pathways.
Medicine: Research has explored its potential as an antitumor agent due to its ability to disrupt cell metabolism.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular components. The compound can increase the permeability of cell membranes, leading to disruption of metabolic processes. This effect is particularly significant in rapidly dividing cells, making it a potential antitumor agent. The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates
- Tris(2-hydroxyethyl)isocyanurate triacrylate
Uniqueness
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties
属性
CAS 编号 |
17369-89-0 |
|---|---|
分子式 |
C15H22Cl3NO6 |
分子量 |
418.7 g/mol |
IUPAC 名称 |
2-(2,4,5-trichlorophenoxy)propanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15NO3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;8-4-1-7(2-5-9)3-6-10/h2-4H,1H3,(H,13,14);8-10H,1-6H2 |
InChI 键 |
IANQCWWLVIJHNX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)N(CCO)CCO |
规范 SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH+](CCO)CCO |
| 17369-89-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



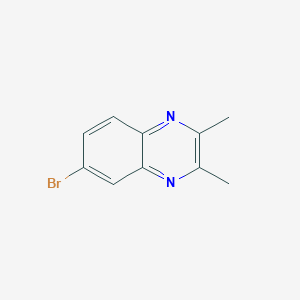
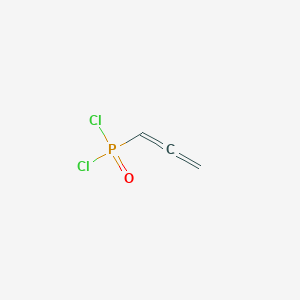
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
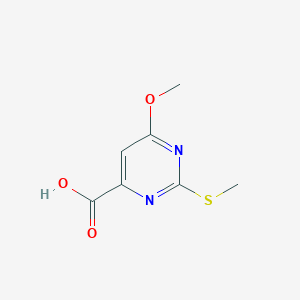

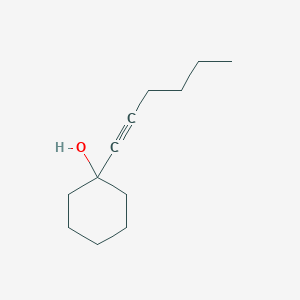
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
